molecular formula C15H13ClFNOS B2388127 N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 882079-92-7

N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide

Cat. No.: B2388127
CAS No.: 882079-92-7
M. Wt: 309.78
InChI Key: LSLPDNADAPCDKB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a synthetic acetamide derivative of high interest in chemical and pharmaceutical research. This compound features a molecular formula of C15H13ClFNOS and a molecular weight of 310.79 g/mol . Its structure is characterized by a 3-chloro-4-fluorophenyl group and a (3-methylphenyl)sulfanyl (also known as 3-methylbenzylthio) moiety linked through an acetamide bridge . Researchers can utilize the provided SMILES notation, CC1=CC(=CC=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl, for in-silico modeling, virtual screening, and computational studies . The presence of both chlorine and fluorine atoms, along with the thioether linkage, makes this molecule a valuable intermediate or building block in medicinal chemistry for the synthesis of more complex molecules. It is also a candidate for structure-activity relationship (SAR) studies, particularly in the exploration of biologically active acetamide and sulfanyl derivatives. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c1-10-3-2-4-12(7-10)20-9-15(19)18-11-5-6-14(17)13(16)8-11/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLPDNADAPCDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3-methylbenzenethiol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of these compounds are heavily influenced by the substituent on the sulfanyl group. Key comparisons include:

Triazole-Based Sulfanyl Acetamides
  • Example: N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Molecular Weight: ~428 g/mol (estimated). Their activity is attributed to the electron-rich triazole and pyridinyl groups, which enhance receptor binding .
Oxadiazole-Based Sulfanyl Acetamides
  • Example: N-(3-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8f, ) Molecular Weight: 378 g/mol. Melting Point: Not reported, but similar compounds (e.g., 8e) melt at 155°C. Activity: These compounds exhibit lipoxygenase (LOX) and α-glucosidase inhibition, with IC50 values in the micromolar range .
Aromatic Ring Substituents
  • Example : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()
    • Molecular Weight : 302.75 g/mol.
    • Crystallography : Dihedral angle of 60.5° between the naphthalene and chlorofluorophenyl rings, influencing packing via N–H···O hydrogen bonds .
  • Example : N-(3-Chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide ()
    • Molecular Weight : 385.71 g/mol.
    • Electron Effects : Pentafluorophenyl groups increase lipophilicity and metabolic stability compared to methylphenyl substituents.
Pyrimidine-Based Sulfanyl Acetamides
  • Example: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Crystallography: Intramolecular N–H···N hydrogen bonds form S(7) ring motifs. Dihedral angles between pyrimidine and benzene rings range from 42.25° to 62.18°, affecting molecular rigidity .

Structural and Crystallographic Insights

  • Hydrogen Bonding: Compounds with hydrogen-bonding capabilities (e.g., N–H···O/N/Cl) exhibit stabilized crystal packing. For example, N-(4-chlorophenyl)-2-[(diaminopyrimidinyl)sulfanyl]acetamide forms 3D networks via bifurcated hydrogen bonds .
  • Dihedral Angles : Substituents like naphthalene (60.5° dihedral angle) vs. pyrimidine (42.25–62.18°) influence molecular planarity and intermolecular interactions .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial step often includes the reaction of 3-chloro-4-fluoroaniline with various reagents to form the desired acetamide structure. The overall yield of this synthesis can vary, but it is generally reported to be high, ranging from 68% to 91% depending on the specific conditions used in each reaction step.

Anticancer Properties

This compound has been primarily studied for its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including melanoma, leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The compound's efficacy was evaluated against 60 different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Summary of Anticancer Activity

Cancer TypeIC50 Value (µM)Reference
Melanoma1.9
Leukemia2.3
Lung3.0
Colon2.5
Breast2.8

While the specific mechanisms through which this compound exerts its anticancer effects are still under investigation, preliminary studies suggest that it may act by inhibiting key cellular pathways involved in tumor growth and survival. This includes interference with DNA replication and repair mechanisms as well as modulation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown potential antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects. For instance, one study reported MIC values ranging from 0.22 to 0.25 µg/mL against pathogenic isolates such as Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Melanoma Cells : A recent investigation focused on the compound's effects on melanoma cells revealed that it significantly reduced cell viability and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy : Another study assessed the compound's antimicrobial properties and found that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide?

  • Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:

Core Formation : React 3-chloro-4-fluoroaniline with chloroacetyl chloride to form the acetamide backbone.

Thioether Linkage : Introduce the (3-methylphenyl)sulfanyl group via nucleophilic substitution using a thiol derivative (e.g., 3-methylbenzenethiol) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 60–80°C .

  • Optimization : Reaction yield depends on stoichiometric ratios, solvent choice, and reaction time. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is structural integrity confirmed for this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), sulfanyl (-S-) linkage (δ 2.5–3.0 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) .
  • X-ray Crystallography : Resolves sp³ hybridization at the sulfur atom and confirms dihedral angles between aromatic rings .

Q. What initial biological screening approaches are used to assess its bioactivity?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of kinases (e.g., IC₅₀ values via fluorescence polarization) or proteases (colorimetric substrates).
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • 3-Methylphenyl Group : Enhances lipophilicity (LogP ~4.7), improving membrane permeability. Replacement with electron-withdrawing groups (e.g., -NO₂) reduces activity by 30–50% in kinase inhibition assays .
  • Chloro/Fluoro Substitutions : Fluorine at the 4-position increases metabolic stability; chlorine at the 3-position enhances target binding affinity (ΔG = -8.2 kcal/mol via docking studies) .
  • Data Table :
DerivativeLogPIC₅₀ (Kinase X)Metabolic Stability (t₁/₂, h)
Parent Compound4.72.1 µM6.8
4-Fluoro Analog4.51.9 µM8.2
3-Nitro Analog5.24.5 µM3.1

Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay Validation :

Dose-Response Curves : Repeat assays with ≥3 technical replicates to calculate SEM.

Off-Target Screening : Use selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

  • Physicochemical Factors : Adjust DMSO concentration (<0.1% to prevent aggregation) and buffer pH (7.4 for physiological relevance) .

Q. What strategies improve compound stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation Studies :
  • pH Stability : Use HPLC to monitor decomposition at pH 2–9 (e.g., 50% degradation at pH <2 after 24 h due to acetamide hydrolysis) .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C. Store at -20°C in inert atmosphere .

Q. How can computational modeling guide target identification?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., EGFR, VEGFR2). Key interactions:
  • Hydrogen bonds between acetamide carbonyl and Lys721 (EGFR).
  • π-π stacking of 3-methylphenyl with Phe699 .
  • MD Simulations : GROMACS simulations (100 ns) confirm stable binding with RMSD <2 Å .

Q. What advanced synthetic routes enhance scalability for in vivo studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 h to 2 h) and improve yield (85% vs. 60% batch) for thioether formation .
  • Catalyst Optimization : Palladium nanoparticles (Pd/C) enable Suzuki-Miyaura coupling of aryl halides with 90% yield .

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